2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
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Overview
Description
2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound characterized by the presence of bromine, fluorine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common approach is to start with the appropriate brominated and fluorinated aromatic precursors. These are subjected to a series of reactions, including halogenation, cyclization, and reduction, under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-1-(2-chlorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
- 2-(4-bromophenyl)-1-(2-methylphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
Uniqueness
2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these halogens with the indole structure provides distinct chemical properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(2-fluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrFNO/c1-22(2)12-20-16(21(26)13-22)11-19(14-7-9-15(23)10-8-14)25(20)18-6-4-3-5-17(18)24/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUQXEOMOBKQLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=CC=C3F)C4=CC=C(C=C4)Br)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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